N-(3-chloro-4-methoxyphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide N-(3-chloro-4-methoxyphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide
Brand Name: Vulcanchem
CAS No.: 321570-91-6
VCID: VC6761180
InChI: InChI=1S/C17H13ClN4O4/c1-26-16-6-4-12(10-13(16)18)20-17(23)11-3-5-14(15(9-11)22(24)25)21-8-2-7-19-21/h2-10H,1H3,(H,20,23)
SMILES: COC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)N3C=CC=N3)[N+](=O)[O-])Cl
Molecular Formula: C17H13ClN4O4
Molecular Weight: 372.77

N-(3-chloro-4-methoxyphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide

CAS No.: 321570-91-6

Cat. No.: VC6761180

Molecular Formula: C17H13ClN4O4

Molecular Weight: 372.77

* For research use only. Not for human or veterinary use.

N-(3-chloro-4-methoxyphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide - 321570-91-6

Specification

CAS No. 321570-91-6
Molecular Formula C17H13ClN4O4
Molecular Weight 372.77
IUPAC Name N-(3-chloro-4-methoxyphenyl)-3-nitro-4-pyrazol-1-ylbenzamide
Standard InChI InChI=1S/C17H13ClN4O4/c1-26-16-6-4-12(10-13(16)18)20-17(23)11-3-5-14(15(9-11)22(24)25)21-8-2-7-19-21/h2-10H,1H3,(H,20,23)
Standard InChI Key ACTXKETVZUOGGQ-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)N3C=CC=N3)[N+](=O)[O-])Cl

Introduction

Chemical Structure and Identification

Molecular Architecture

The compound features a benzamide backbone substituted at the 3- and 4-positions with nitro (NO2-\text{NO}_2) and pyrazole groups, respectively. The N-(3-chloro-4-methoxyphenyl) moiety is attached via an amide linkage (Fig. 1). Key structural identifiers include:

PropertyValue
IUPAC NameN-(3-chloro-4-methoxyphenyl)-3-nitro-4-pyrazol-1-ylbenzamide
Molecular FormulaC17H13ClN4O4\text{C}_{17}\text{H}_{13}\text{ClN}_4\text{O}_4
Molecular Weight372.77 g/mol
CAS Registry Number321570-91-6
SMILESCOC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)N3C=CC=N3)N+[O-])Cl
InChI KeyACTXKETVZUOGGQ-UHFFFAOYSA-N

The pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) and the electron-withdrawing nitro group significantly influence the compound’s electronic properties, potentially enhancing its binding affinity to biological targets .

Synthesis and Preparation

Synthetic Pathways

While no explicit synthesis protocol for N-(3-chloro-4-methoxyphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide is documented, analogous benzamide derivatives are typically synthesized through multi-step routes:

  • Precursor Preparation:

    • 3-Chloro-4-methoxyaniline serves as the starting material for the amide component.

    • The benzoyl chloride intermediate is functionalized with nitro and pyrazole groups via electrophilic aromatic substitution.

  • Amide Coupling:

    • Condensation of the substituted benzoyl chloride with 3-chloro-4-methoxyaniline using a coupling agent (e.g., HATU or EDC) in anhydrous conditions.

  • Purification:

    • Chromatographic techniques (e.g., silica gel column chromatography) isolate the final product.

Challenges in synthesis include regioselective nitration and ensuring stability of the pyrazole ring under reaction conditions.

Physicochemical Properties

Experimental and Predicted Data

Available data for this compound are sparse, but inferences can be drawn from structural analogs:

PropertyDetails
SolubilityNot experimentally determined; likely low aqueous solubility due to aromatic and hydrophobic groups.
Melting PointUnreported; predicted >150°C based on molecular weight and polarity.
StabilityNitro groups may confer photolytic sensitivity. Pyrazole rings are generally stable under ambient conditions .

The nitro group (NO2\text{NO}_2) contributes to a high density of π\pi-electron systems, which may enhance intermolecular interactions in crystalline states.

CompoundTargetActivity
CelecoxibCOX-2Anti-inflammatory
NilotinibBCR-ABL kinaseAnticancer
Subject CompoundUndeterminedHypothesized kinase modulation

Applications and Research Directions

Material Science

The compound’s rigid aromatic structure could serve as a ligand in coordination chemistry or a monomer in polymer synthesis.

Future Research Priorities

  • Synthesis Optimization: Develop scalable, regioselective methods for nitro and pyrazole introduction.

  • Biological Screening: Evaluate cytotoxicity, kinase inhibition, and antimicrobial activity in vitro.

  • ADMET Profiling: Assess pharmacokinetics and toxicity in preclinical models.

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